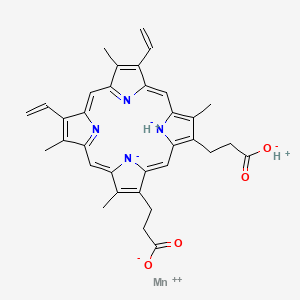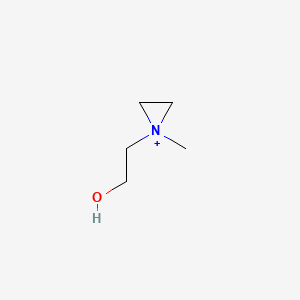
Phenallymal
Übersicht
Beschreibung
Phenallymal, auch bekannt als 5-Allyl-5-phenylbarbitursäure, ist ein Barbiturat-Derivat mit sedativen und hypnotischen Eigenschaften. Chemisch wird es als Barbitursäure-Derivat klassifiziert und wurde in der Vergangenheit aufgrund seiner zentralnervösen dämpfenden Wirkung eingesetzt. Die Verbindung ist bekannt für ihre kristalline Struktur und ihren bitteren Geschmack .
Vorbereitungsmethoden
Phenallymal kann mithilfe von Methoden synthetisiert werden, die denen für Phenobarbital ähneln. Die Reaktion erfordert typischerweise saure oder basische Bedingungen und erhöhte Temperaturen, um die Bildung des Barbitursäure-Rings zu ermöglichen .
Analyse Chemischer Reaktionen
Phenallymal unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Allyl- und Phenylpositionen, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Phenallymal wurde auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Barbiturat-Derivat dient this compound als Modellverbindung zur Untersuchung der chemischen Eigenschaften und Reaktionen von Barbituraten.
Biologie: Die Forschung hat die Auswirkungen von this compound auf biologische Systeme untersucht, insbesondere seine Interaktionen mit Neurotransmitterrezeptoren und seine Auswirkungen auf die neuronale Aktivität.
Medizin: Historisch gesehen wurde this compound als Sedativum und Hypnotikum eingesetzt. Seine pharmakologischen Wirkungen wurden untersucht, um seine potenziellen therapeutischen Anwendungen und Nebenwirkungen zu verstehen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Durch die Verstärkung der inhibitorischen Wirkungen von GABA induziert this compound Sedierung und Hypnose. Die Verbindung bindet an den GABA-Rezeptorkomplex, verlängert die Öffnungsdauer des Chlorid-Ionenkanals und führt zu einer Hyperpolarisierung der neuronalen Membranen. Diese Wirkung reduziert die neuronale Erregbarkeit und erzeugt eine beruhigende Wirkung .
Wirkmechanismus
Phenallymal exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound induces sedation and hypnosis. The compound binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability and produces a calming effect .
Vergleich Mit ähnlichen Verbindungen
Phenallymal ähnelt anderen Barbituraten wie Phenobarbital und Pentobarbital. Es ist einzigartig in seiner spezifischen chemischen Struktur, die sowohl Phenyl- als auch Allylgruppen umfasst. Dieser strukturelle Unterschied kann seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen.
Ähnliche Verbindungen
Phenobarbital: Ein weiteres Barbiturat mit sedativen und antikonvulsiven Eigenschaften.
Pentobarbital: Bekannt für seine Verwendung als Sedativum und Anästhetikum.
Secobarbital: Wird aufgrund seiner kurzwirkenden sedativen Wirkungen eingesetzt.
Die einzigartige Kombination von Phenyl- und Allylgruppen in this compound unterscheidet es von diesen Verbindungen und kann sich möglicherweise auf seine Potenz, Wirkdauer und Nebenwirkungsprofil auswirken .
Eigenschaften
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

